(R)-2-Aminopent-4-en-1-ol hydrochloride
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Overview
Description
®-2-Aminopent-4-en-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields. It is an organic molecule that contains both an amine and an alcohol functional group, making it versatile for numerous chemical reactions and applications. The compound is often used in research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminopent-4-en-1-ol hydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amine and alcohol functionalities. One common method includes the reduction of a corresponding nitrile or amide precursor using hydrogenation techniques. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Industrial Production Methods: In an industrial setting, the production of ®-2-Aminopent-4-en-1-ol hydrochloride may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-Aminopent-4-en-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a metal catalyst like Pd/C.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products: The major products formed from these reactions include various amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Aminopent-4-en-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Aminopent-4-en-1-ol hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
(S)-2-Aminopent-4-en-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Aminopentanol: Lacks the double bond present in ®-2-Aminopent-4-en-1-ol hydrochloride.
2-Amino-4-pentenoic acid: Contains a carboxylic acid group instead of an alcohol.
Uniqueness: ®-2-Aminopent-4-en-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amine and alcohol functional groups. This combination allows for diverse reactivity and applications in various scientific fields.
Properties
IUPAC Name |
(2R)-2-aminopent-4-en-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASOPXPTKUDWIK-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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